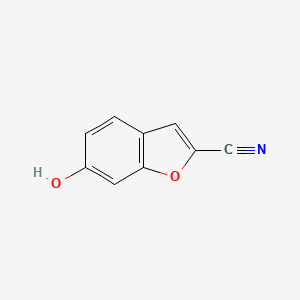

6-Hydroxybenzofuran-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO2 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

6-hydroxy-1-benzofuran-2-carbonitrile |

InChI |

InChI=1S/C9H5NO2/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,11H |

InChI Key |

RJEXWPAKADEJBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Hydroxybenzofuran 2 Carbonitrile

Reactions of the Hydroxyl Group

The phenolic hydroxyl group at the 6-position is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

O-Alkylation and Acylation Reactions

The hydroxyl group readily undergoes O-alkylation to form ether linkages and O-acylation to produce esters. These reactions are fundamental for modifying the lipophilicity and electronic properties of the benzofuran (B130515) scaffold. For instance, the synthesis of 6-alkoxy-1-benzofuran-2-carbonitrile derivatives is a common strategy to explore structure-activity relationships in various biologically active compounds. researchgate.net

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 6-Hydroxybenzofuran-2-carbonitrile | Alkyl Halide (e.g., CH₃I) | 6-Methoxybenzofuran-2-carbonitrile (B3340273) | O-Alkylation |

| This compound | Acyl Chloride (e.g., CH₃COCl) | 6-Acetoxybenzofuran-2-carbonitrile | O-Acylation |

Esterification of Carboxylic Acid Analogues

While the primary focus is on the nitrile, it is important to note the reactivity of the corresponding carboxylic acid, 6-hydroxybenzofuran-2-carboxylic acid. georganics.sk This analogue can be readily esterified by reacting with various alcohols in the presence of an acid catalyst. This transformation is crucial for producing ester derivatives that may exhibit altered solubility and biological activity profiles. The reaction proceeds through a standard Fischer esterification mechanism involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. youtube.com

Reactions at the Nitrile Group

The nitrile group at the 2-position is another key functional handle for derivatization, offering a pathway to various nitrogen-containing heterocycles and other functional groups.

Conversion to Imidate Hydrochlorides

The nitrile group can be converted to an imidate hydrochloride through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of hydrogen chloride. The resulting imidate is a versatile intermediate that can be further transformed into esters, amidines, and orthoesters.

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group is an active participant in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the desire to create complex molecular architectures with potential therapeutic applications. researchgate.netresearchgate.net For example, the nitrile can react with adjacent nucleophiles or be involved in intramolecular cycloadditions to construct new ring systems. These cyclization strategies are pivotal in the synthesis of novel polycyclic aromatic compounds. semanticscholar.orgnih.gov The nitrile's linear geometry and electrophilic character make it a suitable partner in a variety of ring-forming transformations. nih.gov

Electrophilic and Nucleophilic Substitution on the Benzofuran Ring

The benzofuran ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The hydroxyl group at the 6-position is an activating group and directs incoming electrophiles primarily to the ortho and para positions (positions 5 and 7). Conversely, the electron-withdrawing nature of the nitrile group at the 2-position deactivates the furan (B31954) ring towards electrophilic attack.

Nucleophilic aromatic substitution is less common for this scaffold but can be achieved under specific conditions, particularly if a good leaving group is present on the aromatic ring. The interplay of the activating hydroxyl group and the deactivating nitrile group creates a unique reactivity profile that can be exploited for regioselective functionalization of the benzofuran core.

Formation of Hybrid Heterocyclic Systems

The strategic modification of this compound enables its use as a precursor for a range of fused and appended heterocyclic structures. The inherent reactivity of the nitrile group and the phenolic hydroxyl function are key to these transformations, allowing for the annulation of additional rings to the core benzofuran structure.

The synthesis of thiazole (B1198619) derivatives from this compound can be achieved through multi-step sequences that transform the 2-carbonitrile group into a reactive intermediate suitable for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov

A plausible pathway begins with the conversion of the nitrile group of this compound into a thioamide. This can be accomplished by reaction with a thionating agent such as Lawesson's reagent or by treatment with hydrogen sulfide (B99878) in the presence of a base. The resulting 6-hydroxybenzofuran-2-carbothioamide serves as the key intermediate. Subsequent reaction of this thioamide with various α-haloketones (e.g., chloroacetone (B47974) or phenacyl bromide derivatives) in a suitable solvent like ethanol (B145695) leads to the formation of 2-(benzofuran-2-yl)thiazole derivatives. The phenolic hydroxyl group at the 6-position may require protection prior to these steps, for instance as a methoxy (B1213986) or benzyloxy ether, to prevent unwanted side reactions.

The synthesis of benzothiazole (B30560) derivatives typically involves the condensation of an o-aminothiophenol with a carboxylic acid or its equivalent. organic-chemistry.org Attaching a benzothiazole ring directly to the benzofuran core using this compound as the starting material is less direct. However, it is conceivable to first synthesize a 2-aminothiophenol (B119425) derivative from the benzofuran scaffold, which could then be cyclized to form a benzofuran-fused benzothiazole system, although such routes are not widely reported.

The construction of pyrazole-containing hybrids from benzofuran precursors is well-documented, often proceeding through α,β-unsaturated ketone (chalcone) intermediates. For this compound, this would first require conversion of the 2-nitrile to a 2-acetyl group, for example, via a Grignard reaction with methylmagnesium bromide followed by acidic workup. The resulting 2-acetyl-6-hydroxybenzofuran can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield benzofuran-based chalcones. These chalcones, which are 1,3-dicarbonyl synthons, readily react with hydrazine (B178648) hydrate (B1144303) or its derivatives in a polar solvent like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the chalcone (B49325) (Michael addition) or on the carbonyl carbon, followed by cyclization and dehydration to afford the corresponding pyrazoline, which may be subsequently oxidized to the aromatic pyrazole (B372694). nih.gov This method provides a versatile route to 3-(benzofuran-2-yl)-5-aryl-1H-pyrazoles.

A more direct approach leads to the formation of the fused tricyclic system, benzofuro[3,2-c]pyrazole. The synthesis of these derivatives can be achieved through the acid-catalyzed thermal cyclization of a bicyclic hydrazone. nih.gov A representative synthesis involves the reaction of a 6-substituted-benzofuran-3(2H)-one with an isothiocyanate, followed by condensation with hydrazine. This reaction forms the thioamide intermediate which then cyclizes to provide the benzofuro[3,2-c]pyrazole core. nih.govnih.gov While this specific route starts from a benzofuran-3-one, it highlights a key strategy for forming this fused system. An alternative pathway involves the reaction of 3-benzoylbenzofurans with hydrazine hydrate in methanol, which yields pyrazole derivatives through cyclocondensation. nih.gov

Table 1: Synthesis of Pyrazole and Benzofuro[3,2-c]pyrazole Derivatives from Benzofuran Precursors

| Starting Material Precursor | Reagents | Product | Reference |

| 3-Benzoyl-5-hydroxybenzofuran | Hydrazine hydrate, Methanol | 3-(5-Hydroxybenzofuran-3-yl)-1H-pyrazole derivative | nih.gov |

| 6-Methyl-3-oxo-2,3-dihydrobenzofuran derivative | 1. Phenyl isothiocyanate, 2. Hydrazine hydrate | 1H-Benzofuro[3,2-c]pyrazole derivative | nih.gov |

| 2-Acetylbenzofuran | 1. Phenyl hydrazine, 2. Vilsmeier-Haack reagent (POCl₃, DMF), 3. Malononitrile, 4. 2-Cyanoacetohydrazide | 1,6-Diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | nih.gov |

| 6-Methoxybenzofuran-3(2H)-one | 1. LiHMDS, Phenyl isothiocyanate, 2. Hydrazine monohydrate | 1H-Benzofuro[3,2-c]pyrazole and ring-opened pyrazole derivatives | nih.govnih.gov |

The synthesis of pyrimidine (B1678525) rings fused or appended to the benzofuran core is a viable strategy for creating novel hybrid molecules. A common route mirrors the initial steps for pyrazole synthesis, wherein a benzofuran-based chalcone serves as the key intermediate. nih.govresearchgate.net Starting from this compound, conversion to the 2-acetyl derivative followed by condensation with a suitable aromatic or heteroaromatic aldehyde yields the required α,β-unsaturated ketone.

These benzofuran chalcones can then be cyclized with various reagents to form the pyrimidine ring.

Reaction with urea (B33335) in the presence of a base like ethanolic potassium hydroxide (B78521) yields 4-(benzofuran-2-yl)-6-aryl-pyrimidin-2-ol derivatives. nih.gov

Similarly, reaction with thiourea (B124793) under basic conditions produces the corresponding 4-(benzofuran-2-yl)-6-aryl-pyrimidine-2-thiol derivatives. nih.govresearchgate.net

Using guanidine hydrochloride as the nitrogen source leads to the formation of 2-amino-4-(benzofuran-2-yl)-6-aryl-pyrimidines. nih.govresearchgate.net

The synthesis of thienopyridines, where a thiophene (B33073) ring is fused to a pyridine (B92270) ring, starting from a benzofuran scaffold is more complex. Generally, thienopyridine synthesis involves building the pyridine ring onto a pre-existing thiophene (Friedländer annulation) or constructing the thiophene ring onto a pyridine precursor (Gewald reaction). abertay.ac.ukresearchgate.net A potential, albeit multi-step, route from this compound could involve derivatization at the 7-position with a functional group that can be elaborated into a thiophene ring, which would then be cyclized to form a pyridothienobenzofuran system.

Table 2: Synthesis of Benzofuran-Pyrimidine Hybrid Systems

| Chalcone Precursor | Reagent | Product Type | Reference |

| 1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea, Ethanolic KOH | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | nih.govnih.gov |

| 1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea, Ethanolic KOH | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.govresearchgate.net |

| 1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine hydrochloride, Ethanolic KOH | 2-Amino-4-(benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine | nih.govresearchgate.net |

The synthesis of imidazole-appended benzofurans from this compound can be approached through several established methods for imidazole (B134444) ring formation. researchgate.netuminho.pt These syntheses typically require dicarbonyl compounds or their equivalents.

One plausible strategy is the Debus synthesis , which is a multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). To utilize this, the this compound would first be converted into either the aldehyde or the dicarbonyl component. Hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would yield the 2-hydroxymethyl derivative, which can be oxidized to 6-hydroxybenzofuran-2-carbaldehyde. This aldehyde could then be reacted with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil) and ammonia (or an ammonium (B1175870) salt) to furnish a 2-(benzofuran-2-yl)-4,5-disubstituted-1H-imidazole.

Alternatively, the Radziszewski synthesis could be employed. In this approach, an α-haloketone is reacted with an amidine. The 2-carbonitrile group of the starting material can be converted to a 2-carboxamidine hydrochloride via the Pinner reaction (reaction with an alcohol in the presence of HCl gas, followed by treatment with ammonia). This benzofuran-2-carboxamidine could then be condensed with an α-haloketone to construct the imidazole ring.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound into hybrid heterocyclic systems proceeds through well-established reaction mechanisms.

The formation of pyrazole and pyrimidine derivatives from benzofuran chalcone intermediates involves initial nucleophilic attack followed by cyclization. nih.gov In pyrimidine synthesis, the reaction with urea or thiourea begins with a Michael-type conjugate addition of one of the amino groups to the β-carbon of the α,β-unsaturated ketone. researchgate.net This is followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, forming a six-membered cyclic intermediate. Subsequent dehydration and aromatization yield the final pyrimidine product.

The formation of pyrazoles from chalcones and hydrazine follows a similar pathway. nih.gov The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the chalcone to form a hydrazone intermediate. This is followed by an intramolecular Michael-type addition of the second nitrogen atom to the β-carbon, leading to a five-membered pyrazoline ring. A final oxidation or elimination step then furnishes the aromatic pyrazole ring.

For the synthesis of fused benzofuro[3,2-c]pyrazoles, the mechanism often involves an acid-catalyzed cyclization of a hydrazone precursor. nih.gov The acid protonates the carbonyl oxygen of the benzofuran-3-one moiety, activating it for intramolecular attack by the external nitrogen of the hydrazone. This is followed by a dehydration cascade, leading to the formation of the aromatic pyrazole ring fused to the benzofuran system. In some cases, a competing furan ring-opening has been observed, leading to the formation of non-fused pyrazole derivatives as byproducts. nih.govnih.gov

The synthesis of benzofuran rings themselves can proceed via various mechanisms, including nickel-catalyzed intramolecular nucleophilic additions of aryl halides to ketone functionalities. organic-chemistry.orgnih.gov This involves an oxidative addition of the nickel(0) catalyst to the aryl-halide bond, followed by intramolecular nucleophilic addition of the resulting organonickel species to the ketone carbonyl, and finally reductive elimination to furnish the benzofuran product and regenerate the catalyst.

Structural Elucidation and Advanced Characterization of 6 Hydroxybenzofuran 2 Carbonitrile and Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful and versatile analytical technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing a detailed map of the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of 6-hydroxybenzofuran-2-carbonitrile and its derivatives. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus.

For instance, in a derivative, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the hydroxyl proton at δ 9.75 ppm, which is exchangeable with D₂O. The aromatic protons appear as a doublet at δ 7.33 ppm (J = 2.2 Hz) and a doublet of doublets at δ 7.14 ppm (J = 2.2, 0.9 Hz), corresponding to the protons on the benzofuran (B130515) ring system. A multiplet is also observed between δ 6.86–6.80 ppm. The methyl group at the 2-position gives a singlet at δ 2.42 ppm, and the methoxy (B1213986) protons of the ester group appear as a singlet at δ 3.88 ppm. researchgate.net

In another example, the ¹H NMR spectrum of 6-nitrobenzofuran-2-carbohydrazide derivatives (in DMSO-d₆) reveals characteristic signals for the aromatic and hydrazide protons. researchgate.net For one such derivative, the NH proton appears as a singlet at δ 10.12 ppm, and the ArCH=N proton resonates at δ 8.94 ppm. The aromatic protons of the 6-nitrobenzofuran (B3273030) moiety show a doublet at δ 8.86 ppm (J = 2 Hz), a doublet of doublets at δ 8.39 ppm (J = 2.5, 9 Hz), a doublet at δ 7.98 ppm (J = 9 Hz), and a singlet at δ 7.95 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For example, in a series of tert-butyl (benzofuran-2-yl)carbamate derivatives, the chemical shifts of the carbon atoms in the benzofuran ring and the substituent groups have been reported. mdpi.com

¹H NMR Data for a 6-hydroxy-2-methylbenzofuran-4-carboxylic acid derivative researchgate.net

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 9.75 | s (exch D₂O) | - | OH |

| 7.33 | d | 2.2 | Aromatic H |

| 7.14 | dd | 2.2, 0.9 | Aromatic H |

| 6.86-6.80 | m | - | Aromatic H |

| 3.88 | s | - | COOCH₃ |

| 2.42 | s | - | CH₃ |

¹H NMR Data for a 6-nitrobenzofuran-2-carbohydrazide derivative researchgate.net

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 10.12 | s | - | NH |

| 8.94 | s | - | ArCH=N |

| 8.86 | d | 2 | Aromatic H |

| 8.39 | dd | 2.5, 9 | Aromatic H |

| 8.06 | d | 7 | Aromatic H |

| 7.98 | d | 9 | Aromatic H |

| 7.95 | s | - | Aromatic H |

| 7.57 | d | 7 | Aromatic H |

| 7.50-7.44 | m | - | Aromatic H |

To further elucidate the complex structures and confirm the assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) provide information about the connectivity between protons and carbons. researchgate.net

COSY experiments establish correlations between coupled protons, helping to trace the proton-proton networks within the molecule. HMBC, on the other hand, reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together different fragments of the molecule and confirming the substitution pattern on the benzofuran ring. For example, HMBC can be used to confirm the position of substituents by observing correlations between the protons of the substituent and the carbons of the benzofuran core. researchgate.net

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Electron-withdrawing groups, such as the nitrile group at the 2-position and the hydroxyl group at the 6-position of the parent compound, will influence the chemical shifts of the adjacent and nearby nuclei. The hydroxyl group, being an electron-donating group through resonance, will affect the electron density of the aromatic ring.

The coupling patterns and the magnitude of the coupling constants (J values) in the ¹H NMR spectrum provide valuable information about the relative positions of the protons on the aromatic ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (7-9 Hz) compared to meta-coupled protons (2-3 Hz) and para-coupled protons (0-1 Hz). This information is critical for determining the substitution pattern on the benzene (B151609) ring of the benzofuran system. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the m/z value, which allows for the determination of the elemental composition of the molecule with high confidence. mdpi.com

For example, the HRMS (ESI) data for a tert-butyl (6-chloro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate derivative showed a calculated m/z for [M + Na]⁺ of 416.1228, with the found value being 416.1224, confirming the molecular formula C₁₈H₂₀FN₃NaO₆. mdpi.com Similarly, LC-MS is often used to analyze derivatives, providing information on their molecular weight and purity. bldpharm.comnih.gov

HRMS Data for a tert-butyl (6-chloro-1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate derivative mdpi.com

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]⁺ | 416.1228 | 416.1224 | C₁₈H₂₀FN₃NaO₆ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the aromatic C-H and C=C bonds. The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration is a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the region of 1400-1600 cm⁻¹. vscht.cz The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific molecule. libretexts.org

Analysis of the IR spectra of various benzofuran derivatives confirms the presence of these characteristic functional groups. nih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Nitrile | C≡N stretch | 2220-2260 (sharp, medium) |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1400-1600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of atoms.

While a crystal structure for this compound itself is not publicly available, analysis of closely related benzofuran derivatives provides significant insight into the structural features that can be expected. For instance, the crystal structure of 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile (C₂₆H₁₇NO₃) has been determined, offering a glimpse into the geometry of the benzofuran moiety within a larger molecular framework. researchgate.net In this derivative, the benzofuran ring system is essentially planar.

In another example, the X-ray diffraction analysis of (Z)-6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one, a prenylated benzofuranone, was crucial in unambiguously determining the cis-conformation of the exocyclic double bond. mdpi.com This highlights the power of X-ray crystallography in resolving complex stereochemical questions that might be ambiguous through other spectroscopic methods.

The crystallographic data for such derivatives provide key information, including the crystal system, space group, and unit cell dimensions, which are fundamental for understanding the packing of molecules in the solid state.

Table 1: Illustrative Crystallographic Data for Benzofuran Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 6-(benzofuran-2-yl)-2-oxo-4,5-diphenyl-3,4-dihydro-2H-pyran-3-carbonitrile | C₂₆H₁₇NO₃ | Monoclinic | Cc | a = 20.044(2) Å, b = 10.7294(9) Å, c = 9.4232(8) Å, β = 91.689(3)° | researchgate.net |

| (Z)-6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one | C₁₃H₁₂O₃ | Triclinic | P-1 | a = 7.198 Å, b = 17.49 Å, c = 18.505 Å, α = 97.983(2)°, β = 93.2845(18)°, γ = 92.216(2)° | mdpi.com |

For this compound, a key structural feature of interest would be the planarity of the bicyclic benzofuran system and the orientation of the hydroxyl and carbonitrile substituents. Hydrogen bonding interactions, particularly involving the 6-hydroxyl group, would also be a critical aspect to analyze from its crystal structure, as they would dictate the supramolecular assembly of the molecules in the crystal lattice.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its proposed molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity and corroborates its structural identification.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₅NO₂. The verification of this composition through experimental analysis is a critical step in its characterization. In the broader context of benzofuran derivative synthesis, elemental analysis is routinely reported as a confirmation of a successful reaction and purification. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Analysis for a Representative Benzofuran Derivative

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| A representative benzofuran ester derivative | C₂₄H₂₂O₈ | Theoretical | 65.16 | 5.01 | - | researchgate.net |

| Found | 65.13 | 4.98 | - | |||

| A representative nitro-substituted benzofuran ester | C₂₄H₂₁NO₁₀ | Theoretical | 59.14 | 4.34 | 2.87 | researchgate.net |

| Found | 59.11 | 4.31 | 2.85 |

Note: The data presented are for illustrative purposes based on reported analyses for complex benzofuran derivatives.

The data in the table demonstrates the high degree of accuracy expected from elemental analysis for a pure compound, with experimental values typically falling within ±0.4% of the theoretical values. For this compound, obtaining such results would be a crucial checkpoint in its characterization, confirming that the synthesized material has the correct elemental makeup and is free from significant impurities.

Resolving Discrepancies Between Theoretical and Experimental Data

In the characterization of novel molecules, it is not uncommon to encounter discrepancies between theoretical predictions and experimental findings. These differences can arise from a variety of factors, including the limitations of the theoretical models employed, unexpected intermolecular interactions in the solid state, or conformational dynamics in solution.

Theoretical calculations, such as those derived from Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, spectroscopic properties, and thermodynamic parameters. researchgate.net For instance, DFT can be used to calculate the optimal dihedral angles, bond lengths, and vibrational frequencies of a molecule like this compound in the gaseous phase. However, experimental data, particularly from X-ray crystallography, reflects the molecule's state in a crystalline lattice, where intermolecular forces like hydrogen bonding and π-π stacking can lead to conformations that differ from the calculated gas-phase minimum energy structure.

For example, a theoretical study on the antioxidant potential of benzofuran-stilbene hybrids revealed that the planarity of the molecular structure significantly influences its properties. researchgate.net Experimental validation via crystallography would be essential to confirm if the predicted planarity holds true in the solid state. Similarly, thermodynamic studies on benzofuran derivatives have shown that parameters like heat capacity and entropy vary with temperature, which may not always align perfectly with simplified theoretical models. researchgate.net

Discrepancies can also be observed in spectroscopic data. The calculated NMR chemical shifts or IR absorption frequencies may deviate from the experimental values. These differences can often be rationalized by considering solvent effects, which are not always perfectly modeled in theoretical calculations, or by identifying specific intermolecular interactions present in the experimental conditions. The process of understanding and resolving these discrepancies is a vital part of the research process, often leading to a more refined and accurate understanding of the molecule's behavior.

Theoretical and Computational Studies of 6 Hydroxybenzofuran 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 6-Hydroxybenzofuran-2-carbonitrile are not readily found in the current body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Spectral Prediction

There are no specific Density Functional Theory (DFT) studies available in the public domain that focus on the electronic structure and spectral prediction of this compound. Such studies would typically involve calculating molecular orbital energies, electron density distribution, and predicting spectroscopic properties like UV-Vis, IR, and NMR spectra.

Conformational Analysis and Stability

A detailed conformational analysis of this compound, which would involve identifying its most stable geometric isomers and the energy barriers between them, has not been specifically reported in published research. This type of analysis is crucial for understanding its flexibility and how it might adopt different shapes to interact with biological molecules.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, specific docking studies with the enzymes and receptors listed below are not detailed in the available literature.

Interaction with Enzymes

While benzofuran (B130515) scaffolds are of interest in medicinal chemistry, dedicated molecular docking studies of this compound with the following enzymes are not found in the reviewed scientific literature:

N-myristoyltransferase (NMT)

DNA gyrase B

mPTPB (protein tyrosine phosphatase)

GSK-3β (Glycogen synthase kinase-3 beta)

Lyp (Lymphoid-specific tyrosine phosphatase)

Cytochrome P450

Receptor Binding Studies

Similarly, specific computational studies detailing the binding of this compound to the following receptors have not been identified:

Imidazoline (B1206853) I2 Receptors

Estrogen Receptor Alpha

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. There are no specific QSAR studies in the available literature that include this compound to model its activity.

Data Tables

Table 1: Quantum Chemical Calculation Data for this compound

| Calculation Type | Parameter | Value |

|---|---|---|

| DFT | Highest Occupied Molecular Orbital (HOMO) Energy | Data not available |

| DFT | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available |

| DFT | HOMO-LUMO Gap | Data not available |

Table 2: Molecular Docking Scores for this compound

| Target Protein | Docking Score (e.g., kcal/mol) | Key Interacting Residues |

|---|---|---|

| N-myristoyltransferase (NMT) | Data not available | Data not available |

| DNA gyrase B | Data not available | Data not available |

| mPTPB | Data not available | Data not available |

| GSK-3β | Data not available | Data not available |

| Lyp | Data not available | Data not available |

| Cytochrome P450 | Data not available | Data not available |

| Imidazoline I2 Receptors | Data not available | Data not available |

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to correlate the chemical structure of a compound with its biological activity. These models are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

2D-QSAR studies for a compound like this compound would involve the calculation of various molecular descriptors from its 2D structure. These descriptors can be categorized as follows:

| Descriptor Category | Examples |

| Topological | Connectivity indices, Kappa shape indices |

| Electronic | Partial charges, Dipole moment |

| Physicochemical | LogP, Molar refractivity |

| Structural | Molecular weight, Count of hydrogen bond donors/acceptors |

These calculated descriptors would then be statistically correlated with a measured biological activity (e.g., enzyme inhibition) for a series of related benzofuran compounds.

Predictive Modeling for Biological Activity

Predictive modeling uses data from high-throughput screening (HTS) and other experimental assays to build models that can forecast the biological activity of new compounds. For this compound, this would involve using its structural information to predict its potential effects on various biological targets.

These predictive models are often built using machine learning algorithms such as:

Random Forest

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The input for these models can range from simple 2D descriptors to more complex 3D structural information and docking scores. The goal is to develop a model that can accurately classify a compound as active or inactive against a particular target or predict a specific value for its biological activity, such as the half-maximal inhibitory concentration (IC₅₀). For example, predictive modeling based on HTS data from programs like ToxCast/Tox21 has been used to assess the potential toxicity of a wide range of chemicals. Although these large-scale programs provide a framework, specific predictive models for the biological activity of this compound would need to be developed based on relevant assay data for a set of analogous compounds.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly molecular docking and molecular dynamics (MD), can provide deep mechanistic insights into how this compound might interact with a biological target at an atomic level.

Molecular Docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This technique scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, in the context of developing inhibitors for human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases, molecular modeling has been used to understand the high inhibitory potency of certain 2-aroylbenzofuran derivatives. A similar approach could elucidate the potential interactions of this compound with its targets.

Molecular Dynamics (MD) Simulations can then be used to study the stability of the predicted protein-ligand complex over time. An MD simulation would treat the system as a collection of atoms whose movements are governed by a force field, providing a dynamic view of the binding interactions and any conformational changes that might occur in the protein or the ligand upon binding.

In Silico ADMET Prediction for Research Applications (e.g., Blood-Brain Barrier Permeability)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles.

For this compound, a variety of ADMET properties can be predicted using computational models:

| ADMET Property | Prediction Goal |

| Absorption | Prediction of oral bioavailability and human intestinal absorption. |

| Distribution | Prediction of plasma protein binding and blood-brain barrier (BBB) permeability. |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. |

| Excretion | Prediction of renal clearance. |

| Toxicity | Prediction of potential cardiotoxicity, hepatotoxicity, or mutagenicity. |

A key parameter for compounds targeting the central nervous system (CNS) is Blood-Brain Barrier (BBB) permeability . The ability of a compound to cross the BBB is essential for its efficacy in treating CNS disorders. In silico models can predict BBB permeability based on a compound's physicochemical properties, such as its lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. For example, a study on 2-aroylbenzofuran derivatives predicted that these compounds would permeate the blood-brain barrier, a desirable characteristic for potential hMAO-B inhibitors. Such predictions are vital for prioritizing compounds for further development in CNS-related research.

Research on Biological Activities and Mechanistic Investigations in Vitro Focus

Antimicrobial Activity Research

The benzofuran (B130515) scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. rsc.org Derivatives of benzofuran have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties against bacteria, fungi, viruses, and parasites. nih.govnih.gov The specific biological activities are highly dependent on the type and position of substituents on the benzofuran ring system. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative strains)

While direct testing data for 6-Hydroxybenzofuran-2-carbonitrile is absent from the reviewed literature, research on analogous compounds provides insights into its potential antibacterial profile. Studies consistently show that the presence of a hydroxyl group on the benzofuran ring, particularly at the C-6 position, can confer significant antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Although no specific MIC values have been published for this compound, studies on closely related 6-hydroxybenzofuran (B80719) derivatives demonstrate potent activity. For instance, certain derivatives bearing a hydroxyl group at the C-6 position have exhibited excellent antibacterial activities with MIC values in the low microgram per milliliter range (0.78-3.12 μg/mL) against various bacterial strains. nih.gov Another study on 6-hydroxybenzofuran-3(2H)-one derivatives reported strong activity against Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus, with MICs as low as 0.98 µg/mL. researchgate.net

Table 1: Antibacterial Activity (MIC) of Related 6-Hydroxybenzofuran Derivatives (Note: This table presents data for analogous compounds, not this compound, to illustrate the potential activity of the scaffold.)

| Compound Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| 6-hydroxybenzofuran derivatives | S. aureus | 0.78 - 12.5 | E. coli | > 100 |

| S. epidermidis | 0.98 - 7.81 | P. aeruginosa | > 100 | |

| B. subtilis | 3.91 - 31.25 | |||

| M. luteus | 0.98 |

Data synthesized from studies on various 6-hydroxybenzofuran derivatives. nih.govresearchgate.net

Structure-Activity Relationships (SAR) for Antibacterial Potency

Structure-Activity Relationship (SAR) studies on the benzofuran scaffold have elucidated key features for antibacterial efficacy. rsc.org

Hydroxyl Group: The presence and position of a hydroxyl group are critical. Compounds with a hydroxyl group at the C-6 position have shown markedly enhanced antibacterial activity. nih.gov It is suggested that for benzofuran to exhibit antibacterial action, the presence of hydroxyl, nitro, or halogen groups at positions 4, 5, and 6 is beneficial.

Substituents at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions significantly influences the potency and spectrum of activity. While data on a C-2 carbonitrile is unavailable, other substitutions like phenyl, furan (B31954), and methoxyphenyl groups at C-2 have resulted in good antibacterial activity. nih.gov Modifications at the C-3 position have been shown to affect strain specificity. nih.gov

Antifungal Activity (Candida spp., Aspergillus fumigatus)

The benzofuran nucleus is also a promising scaffold for the development of antifungal agents. researchgate.netnih.gov Derivatives have shown efficacy against a range of pathogenic fungi, including various Candida species and Aspergillus fumigatus. researchgate.netresearchgate.net

Fungicidal vs. Fungistatic Effects

The distinction between fungicidal (killing the fungus) and fungistatic (inhibiting fungal growth) action is determined by comparing the Minimal Fungicidal Concentration (MFC) to the MIC. A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4. While no such determination has been published for this compound, studies on related thiazole (B1198619) derivatives of 6-hydroxybenzofuran-3(2H)-one have been evaluated for both their MIC and MFC, allowing for this distinction to be made. researchgate.net

SAR for Antifungal Efficacy

For antifungal activity, SAR studies of benzofuran derivatives point to several important structural elements:

Hydroxylation: As with antibacterial action, hydroxylation of the benzene (B151609) ring is important. Benzofuran-5-ol derivatives, for example, have shown potent activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans. researchgate.net It is theorized that these compounds may be metabolized to highly active quinonoid structures within the fungi. researchgate.net

Substitutions: In a study of 6-hydroxybenzofuran-3(2H)-one derivatives, the introduction of a thiazole ring resulted in potent antifungal activity against multiple Candida species, with MIC values ranging from 0.12 to 7.81 µg/ml, comparable to the drug fluconazole. researchgate.net The substituents on this appended ring, such as fluorine and bromine, were found to be the most active. researchgate.netbenthamdirect.com This indicates that while the 6-hydroxybenzofuran core is crucial, activity can be significantly modulated by the nature of other substituents.

Table 2: Antifungal Activity (MIC) of Related 6-Hydroxybenzofuran Derivatives (Note: This table presents data for analogous compounds, not this compound, to illustrate the potential activity of the scaffold.)

| Compound Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 6-hydroxybenzofuran-3(2H)-one-thiazole derivatives | Candida albicans | 1.95 - 7.81 |

| Candida krusei | 0.24 - 7.81 | |

| Candida parapsilosis | 0.24 - 7.81 | |

| Benzofuran-5-ol derivatives | Candida albicans | 1.6 |

| Candida tropicalis | 3.2 | |

| Aspergillus spp. | Good Activity | |

| C. neoformans | Good Activity |

Data synthesized from studies on various hydroxybenzofuran derivatives. researchgate.netresearchgate.net

Antimycobacterial Activity (Mycobacterium tuberculosis, Mycobacterium smegmatis)

Derivatives of the 6-hydroxybenzofuran scaffold have demonstrated notable activity against mycobacteria, the causative agents of tuberculosis and other related infections.

Inhibition of Key Mycobacterial Enzymes (e.g., DNA gyrase B, mPTPB)

The mechanism of antimycobacterial action for benzofuran derivatives often involves the inhibition of essential enzymes required for the pathogen's survival and replication. nih.gov Two such key targets are DNA gyrase B and Mycobacterium protein tyrosine phosphatase B (mPTPB).

DNA Gyrase B: This enzyme is a type II topoisomerase that plays a crucial role in DNA replication, transcription, and repair in Mycobacterium tuberculosis by introducing negative supercoils into the DNA. frontiersin.orguniprot.org Its inhibition is a validated strategy for developing new anti-tuberculosis drugs. nih.gov Studies have shown that certain substituted benzofurans act as inhibitors of DNA gyrase B. nih.gov For instance, one study identified a potent benzofuran derivative with an IC50 of 3.2 ± 0.15 μM against Mycobacterium smegmatis DNA gyrase B and 0.81 ± 0.24 μM in a Mycobacterium tuberculosis supercoiling assay. nih.gov

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): This enzyme is a virulence factor secreted by M. tuberculosis into the host's macrophages. nih.gov It helps the mycobacteria survive within the host by interfering with the host's immune response signaling pathways. nih.gov Consequently, inhibiting mPTPB is a promising approach for developing new tuberculosis therapies. nih.gov Research has led to the development of a highly potent and selective mPTPB inhibitor derived from a benzofuran salicylic (B10762653) acid scaffold, with an IC50 value of 38 nM. nih.gov

Anticancer and Antiproliferative Activity Research

Benzofuran derivatives, including those related to this compound, have been a significant focus of anticancer research due to their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, A549, K562, HL-60, CNE-1, HepG2)

Numerous studies have evaluated the cytotoxic effects of benzofuran derivatives against a panel of human cancer cell lines. These in vitro assays are crucial for identifying promising candidates for further development.

Derivatives have shown significant activity against breast cancer (MCF-7), lung carcinoma (A549), and liver carcinoma (HepG2) cell lines. mdpi.comjksus.orgrsc.org For example, one study reported a phosphomolybdate-based hybrid solid that exhibited IC50 values of 33.79 μmol L−1, 25.17 μmol L−1, and 32.11 μmol L−1 against HepG2, A549, and MCF-7 cells, respectively. rsc.org Another investigation into halogenated benzofuran derivatives found that one compound was particularly effective against HepG2 and A549 cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. mdpi.com

Furthermore, cytotoxicity has been observed in leukemia cell lines such as K562 and MOLT-4, as well as cervix carcinoma cells (HeLa). nih.govresearchgate.net The table below summarizes the cytotoxic activity of selected benzofuran derivatives against various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Compound Description |

| MCF-7 | Breast Cancer | 32.11 | Phosphomolybdate based hybrid solid rsc.org |

| A549 | Lung Carcinoma | 3.5 ± 0.6 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate mdpi.com |

| 25.17 | Phosphomolybdate based hybrid solid rsc.org | ||

| 3.08 ± 0.19 | Arecoline metabolite nih.gov | ||

| K562 | Leukemia | 1.56 ± 0.11 | Arecoline metabolite nih.gov |

| HepG2 | Liver Carcinoma | 3.8 ± 0.5 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate mdpi.com |

| 33.79 | Phosphomolybdate based hybrid solid rsc.org | ||

| 15.58 | Benzimidazole derivative se-182 jksus.org |

This table presents a selection of data from various studies and is not an exhaustive list. The specific structures of the tested compounds vary across the cited literature.

Modulation of Cellular Processes

Beyond direct cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects, focusing on their ability to modulate key cellular processes.

One of the key mechanisms of action for some benzofuran derivatives is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov Specifically, arrest at the G2/M phase of the cell cycle has been observed. nih.govnih.gov For example, a novel benzofuran lignan (B3055560) was found to cause a marked arrest of MCF-7 cells in the G2/M phase. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins such as Cyclin B1 and the suppression of cdc25c and CDK1 activity. nih.gov Another study on a synthetic benzofuran lignan derivative also reported G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov

Inducing apoptosis, or programmed cell death, is another critical mechanism for effective anticancer agents. Several benzofuran derivatives have been shown to trigger apoptosis in cancer cells. nih.govnih.gov This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.govharvard.edu

Research has demonstrated that treatment with certain benzofuran compounds leads to the activation of key executioner caspases, such as Caspase-3, Caspase-6, and Caspase-7. researchgate.netnih.gov For instance, a novel benzofuran lignan was shown to increase the activities of Caspase-3/7 and Caspase-6 in MCF-7 cells. nih.gov The induction of apoptosis can also involve the modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway. nih.gov

Tubulin Polymerization Inhibition

There is currently no available scientific literature that specifically investigates or provides data on the ability of this compound to inhibit tubulin polymerization. While other benzofuran derivatives have been explored as tubulin polymerization inhibitors, these findings cannot be directly attributed to this compound. lookchem.com

Inhibition of GSK-3β

Specific studies detailing the inhibitory effects of this compound on Glycogen Synthase Kinase-3β (GSK-3β) are not present in the current body of scientific research. Although the benzofuran scaffold is found in some compounds that inhibit GSK-3β, no such activity has been documented for this compound itself.

PTEN/Akt/NF-κB Signaling Pathway Modulation

There is a lack of research specifically examining the role of this compound in the modulation of the PTEN/Akt/NF-κB signaling pathway. Consequently, no data is available to describe its potential effects on this critical cellular pathway.

Anti-inflammatory Activity Research

While anti-inflammatory properties are a known attribute of many benzofuran-containing molecules, specific research into the anti-inflammatory activity of this compound is absent from published studies.

Inhibition of Inflammatory Mediators (e.g., NF-κB, NLRP3 Inflammasome)

No dedicated in vitro studies have been published that assess the inhibitory effect of this compound on key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) or the NOD-like receptor protein 3 (NLRP3) inflammasome.

Modulation of Cellular Stress Responses

The scientific literature does not currently contain any studies focused on the modulation of cellular stress responses by this compound. Therefore, its impact on these pathways is unknown.

Antioxidant Properties Research

Despite the fact that antioxidant activity is a frequently studied property of the benzofuran class of compounds, there are no specific studies that have evaluated and quantified the antioxidant properties of this compound.

Radical Scavenging Activity (e.g., DPPH, FRAP Assays)

The ability of a compound to scavenge free radicals is a crucial indicator of its antioxidant potential. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) are commonly employed for this purpose. The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. researchgate.net The FRAP assay, on the other hand, directly assesses the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), providing a measure of its total electron-donating capacity. nih.gov

While specific DPPH and FRAP assay data for this compound are not extensively detailed in the currently available literature, studies on related benzofuran-2-one derivatives have demonstrated notable antioxidant activity. For instance, certain 3,3-disubstituted-3H-benzofuran-2-ones have been evaluated, with their efficacy being dependent on the substitution pattern and the solvent used in the assay. nih.gov The presence of a hydroxyl group, as in this compound, is generally considered to be a key feature for radical scavenging activity within this class of compounds.

Table 1: Radical Scavenging Activity of Related Benzofuran Derivatives This table is representative of the types of data generated in DPPH and FRAP assays and is based on general findings for the benzofuran class, as specific data for this compound is not available.

| Compound Class | Assay | Endpoint | Result |

|---|---|---|---|

| Benzofuran-2-one Derivatives | DPPH | rIC50 | 0.62–3.62 |

| Conventional Watercress | FRAP | mmol Fe²⁺ equivalent/g FW | 562.4 |

| Organic Watercress | FRAP | mmol Fe²⁺ equivalent/g FW | 578.4 |

Interaction with Oxidative Stress-Related Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)

Beyond direct radical scavenging, the interaction of compounds with endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) is a critical aspect of cellular defense against oxidative stress. nih.govnih.gov SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Investigations into how this compound modulates the activity of these enzymes are still in the preliminary stages. However, research on other benzofuran derivatives has shown that they can influence the expression and activity of these enzymes. For example, in studies involving animal models of familial Alzheimer's disease, the administration of a benzofuranyl-2-imidazole derivative led to significant decreases in the protein expression levels of superoxide dismutase in the hippocampus. nih.gov This suggests that the benzofuran scaffold can interact with the cellular machinery that regulates oxidative stress, although the precise effects of the 6-hydroxy-2-carbonitrile substitution pattern remain to be elucidated.

Enzyme and Receptor Mechanistic Studies

The therapeutic potential of a compound is often linked to its specific interactions with enzymes and receptors. Research into this compound and its derivatives has identified several key molecular targets.

Cytochrome P450 Modulation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds. Modulation of CYP activity can have significant implications for drug interactions and toxicity. While direct studies on the modulation of cytochrome P450 by this compound are not prominent in the literature, its metabolic profile would be an important area for future investigation to understand its pharmacokinetic and pharmacodynamic properties.

Lymphoid Tyrosine Phosphatase (Lyp) Inhibition

Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor signaling. nih.gov Its inhibition is being explored as a therapeutic strategy for autoimmune diseases. nih.govnih.gov Research has identified that compounds based on a 6-hydroxy-benzofuran-5-carboxylic acid core can be potent and selective inhibitors of Lyp. nih.gov Through structure-based design, derivatives have been synthesized that exhibit significant inhibitory activity. nih.gov For instance, certain benzofuran-2-carboxylic acid derivatives have been identified as reversible inhibitors of Lyp with Ki values in the micromolar range. nih.gov Although not this compound itself, these findings highlight the potential of the benzofuran scaffold to target this important phosphatase.

Table 2: Lyp Inhibition by Benzofuran Derivatives

| Compound | Target | Inhibition Metric | Value |

|---|---|---|---|

| Compound 6a (a benzofuran derivative) | LYP | IC₅₀ | 15 µM nih.gov |

| Compound 6b (a benzofuran derivative) | LYP | IC₅₀ | 7.8 µM nih.gov |

| Compound 8b (a 6-hydroxy-benzofuran-5-carboxylic acid derivative) | LYP | Ki | 110 nM nih.gov |

| Compound D14 (a benzofuran-2-carboxylic acid derivative) | LYP | Ki | 1.34 µM nih.gov |

| Compound D34 (a benzofuran-2-carboxylic acid derivative) | LYP | Ki | 0.93 µM nih.gov |

N-myristoyltransferase (NMT) as a Target

N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. nih.govnih.gov This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction. nih.gov NMT has been validated as a promising drug target for treating infectious diseases, including malaria, as well as for its potential in cancer therapy. nih.govnih.gov Benzofuran derivatives have been identified as a class of compounds that can act as inhibitors of NMT. nih.gov While specific inhibitory data for this compound against NMT is yet to be published, the broader classification of benzofurans as NMT inhibitors suggests a potential avenue for its biological activity.

Imidazoline (B1206853) I2 Receptor Ligand Binding and Neuroprotection

Imidazoline I2 receptors are increasingly being recognized as a novel target for the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.govkuleuven.be Ligands that bind to these receptors have been shown to offer neuroprotective effects, partly by mitigating oxidative stress. kuleuven.benih.gov

Notably, this compound is a close structural relative of precursors used in the synthesis of potent imidazoline I2 receptor ligands. For example, 6-Methoxybenzofuran-2-carbonitrile (B3340273) has been utilized as a starting material to create benzofuranyl-2-imidazole derivatives. kuleuven.be These derivatives, in turn, have demonstrated high affinity for I2 receptors and have shown neuroprotective properties in preclinical models. nih.govkuleuven.be One such derivative, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), has been shown to exert neuroprotective effects in models of ischemic stroke. nih.gov The synthesis of hydroxybenzofuran-2-imidazole derivatives from their methoxy (B1213986) precursors further strengthens the link between the 6-hydroxybenzofuran scaffold and this class of neuroprotective agents. kuleuven.be

Estrogen Receptor Alpha Interactions

No publicly available data.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

No publicly available data.

Influence of Substituents on Biological Potency

No publicly available data.

Regioselectivity and Stereochemistry in Biological Activity

No publicly available data.

Applications of 6 Hydroxybenzofuran 2 Carbonitrile and Benzofuran Derivatives in Advanced Research Fields

Precursors for Pharmaceutical Intermediates and Chiral Drug Design

The benzofuran (B130515) nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. nih.gov The inherent reactivity of the benzofuran ring system allows for the introduction of various functional groups, leading to the synthesis of novel pharmaceutical intermediates and drugs.

Pharmaceutical Intermediates:

6-Hydroxybenzofuran-2-carbonitrile serves as a valuable precursor for a range of pharmaceutical intermediates. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines, which are pivotal in the synthesis of more complex drug molecules. For instance, the hydrolysis of the nitrile can yield 6-hydroxybenzofuran-2-carboxylic acid, a key intermediate for various synthetic pathways. keyorganics.net The synthesis of benzofuran-2-carboxamide (B1298429) derivatives, which have shown potential as therapeutic agents, often involves the use of such nitrile precursors. google.com

Research has demonstrated the synthesis of various substituted benzofuran derivatives starting from functionalized phenols, highlighting the modularity of their preparation. nih.gov This adaptability is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol (B44631) ester, a versatile building block for medicinal chemistry, further underscores the importance of cyano-substituted benzofurans. researchgate.net

Chiral Drug Design:

The development of chiral drugs, which contain a single enantiomer of a compound, is a major focus in modern pharmacology. The use of single-enantiomer drugs can lead to improved efficacy and reduced side effects. While specific research on the direct use of this compound in chiral drug design is limited, the broader class of benzofuran derivatives presents significant opportunities.

The synthesis of chiral benzofuran derivatives can be achieved through various asymmetric synthesis strategies. The functional groups on the benzofuran ring, including those present in this compound, can serve as handles for chiral auxiliaries or as sites for stereoselective reactions. The development of robust protocols for the synthesis of functionalized benzofuran carboxylic acids provides a pathway to chiral derivatives through resolution or asymmetric catalysis. novartis.com

Applications in Material Science Research

The unique electronic and photophysical properties of the benzofuran scaffold have attracted interest in the field of material science. While direct applications of this compound are still under exploration, the broader family of benzofuran derivatives has shown promise in several areas.

Organic Electronic Materials

Benzofuran derivatives are being investigated for their potential use in organic electronic devices. Their conjugated π-system allows for efficient charge transport, a key requirement for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Research into furan-based materials for organic electronics has shown that these compounds can be synthesized from sustainable sources and exhibit interesting photophysical properties. ntu.edu.sg While not specifically mentioning this compound, this research opens the door for the exploration of similarly structured compounds. The development of benzofuran derivatives containing thiophene (B33073) rings, known for their excellent performance in organic electronics, further highlights the potential of the benzofuran core in this field. nih.gov

Polymers and Biopolymers

The polymerization of benzofuran monomers can lead to the formation of polymers with unique thermal and electronic properties. Research has been conducted on the synthesis of thermally stable polymers containing furan (B31954) rings in their main chain. researchgate.net Although specific studies on the polymerization of this compound are not widely reported, its bifunctional nature (hydroxyl and nitrile groups) suggests it could be a candidate for the synthesis of novel polyesters or polyamides with tailored properties.

Dyes

The chromophoric nature of the benzofuran ring system suggests potential applications for its derivatives as dyes. The extended conjugation and the presence of auxochromic groups, such as the hydroxyl group in this compound, can lead to absorption of light in the visible region of the electromagnetic spectrum. Further research is needed to explore the synthesis and characterization of dyes based on this specific compound.

Biochemical Research Tools (e.g., Studying Cellular Signaling Pathways)

Benzofuran derivatives have been identified as potent modulators of various cellular signaling pathways, making them valuable tools for biochemical research. While specific studies employing this compound as a research probe are not extensively documented, the broader class of compounds has shown significant activity.

For instance, certain benzofuran derivatives have been developed as inhibitors of key enzymes involved in disease progression. The synthesis of bis(benzoxazole) derivatives from hydroxylated benzonitrile (B105546) precursors for use as zinc sensors demonstrates the utility of such scaffolds in developing biochemical probes. researchgate.net This suggests that this compound could be a starting point for the design of novel fluorescent probes or inhibitors for studying specific biological processes.

The ability to synthesize a library of benzofuran derivatives allows for the systematic investigation of structure-activity relationships, which is crucial for understanding how these molecules interact with their biological targets. This approach can lead to the discovery of highly specific and potent tools for dissecting complex cellular signaling networks.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Methodologies

The synthesis of substituted benzofurans has evolved significantly, yet developing efficient, scalable, and environmentally benign routes to specific derivatives like 6-Hydroxybenzofuran-2-carbonitrile remains a key challenge. acs.orgnih.gov Historically, methods often required harsh conditions, but modern organic synthesis offers a toolkit of advanced catalytic strategies.

Future research should focus on adapting and optimizing these modern methods. Transition-metal-catalyzed reactions, in particular, offer promising avenues. acs.orgnih.gov The use of catalysts based on copper, palladium, rhodium, and other metals has become crucial for constructing the benzofuran (B130515) nucleus through various coupling and cyclization reactions. acs.orgnih.gov For instance, Sonogashira coupling followed by intramolecular cyclization is a powerful strategy. nih.gov A significant challenge lies in the late-stage introduction of the nitrile group, which can be sensitive to certain reaction conditions. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could dramatically improve efficiency and reduce waste. nih.gov Furthermore, exploring catalyst-free methods, such as thermal cycloaddition-cycloreversion sequences or reactions mediated by hypervalent iodine reagents, aligns with the principles of green chemistry and could offer more sustainable production pathways.

Table 1: Potential Catalytic Strategies for Future Synthesis

| Catalytic Approach | Key Features | Potential Application to this compound |

|---|---|---|

| Palladium–Copper Catalysis | Utilized in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization. nih.gov | Could be adapted for coupling a suitably protected 4-cyano-2-iodophenol with an alkyne to form the benzofuran ring. |

| Rhodium-Mediated Catalysis | Enables arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org | Offers a convergent approach where the benzene (B151609) and furan (B31954) rings are joined in a key step. |

| Lewis Acid-Promoted Synthesis | Involves propargylation followed by intramolecular cyclization and benzannulation to yield benzofuran derivatives. nih.gov | Could be explored for constructing the core scaffold from simpler starting materials. |

| Visible-Light-Mediated Catalysis | A green chemistry approach that uses light to drive chemical reactions, often under mild conditions. nih.gov | Investigation into photoredox catalysis could lead to novel and efficient synthetic routes. |

Deeper Mechanistic Understanding of Biological Activities

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netnih.govnih.gov A primary unaddressed challenge for this compound is the lack of a detailed understanding of its mechanism of action at the molecular level.

Future research must move beyond preliminary screening to elucidate how this specific compound interacts with biological systems. For example, some benzofurans exert their effects by inhibiting key enzymes, such as Mycobacterium protein tyrosine phosphatase B (mPTPB) in tuberculosis, or by acting as agonists for immune receptors like the Stimulator of Interferon Genes (STING). nih.govnih.gov It is crucial to investigate whether this compound shares these or other mechanisms.

Structure-activity relationship (SAR) studies are essential. nih.gov By synthesizing and testing a library of analogs with modifications to the hydroxyl and nitrile groups, researchers can identify the key structural features required for biological activity. nih.gov For instance, studies on other benzofurans have shown that a hydroxyl group at the C-6 position can be essential for antibacterial activity. nih.gov Understanding these relationships will be critical for optimizing the compound's potency and selectivity.

Exploration of New Biological Targets and Applications

The diverse bioactivities associated with the benzofuran scaffold suggest that this compound could have therapeutic potential across multiple disease areas. nih.govguidechem.com A significant future direction is the systematic screening of this compound against a broad range of biological targets.

Given the multifactorial nature of diseases like cancer and Alzheimer's, molecules that can interact with multiple targets are of great interest. nih.gov The benzofuran framework is considered a "privileged scaffold" precisely because it can be adapted to bind to various biological targets. nih.gov Research should aim to explore the neuroprotective chemical space, investigating targets relevant to Alzheimer's disease, or its potential as an anticancer agent by evaluating its cytotoxicity against various cancer cell lines. nih.govnih.govresearchgate.net

Table 2: Potential Biological Targets for Benzofuran Derivatives

| Therapeutic Area | Potential Targets/Activities | Rationale |

|---|---|---|

| Oncology | Cytotoxicity against leukemia, cervix, and hepatocellular carcinoma cell lines. nih.govnih.gov | The benzofuran scaffold is present in numerous compounds with demonstrated anticancer activity. rsc.orgnih.gov |

| Infectious Diseases | Inhibition of bacterial and fungal growth; antiviral activity against coronaviruses. nih.govnih.gov | Benzofurans have shown potent activity against various pathogens, including Mycobacterium tuberculosis. nih.gov |

| Neurodegenerative Diseases | Inhibition of beta-amyloid aggregation; multi-target neuroactivity. nih.gov | The scaffold offers a promising starting point for developing multi-target drugs for complex diseases like Alzheimer's. nih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways. researchgate.net | Natural and synthetic benzofurans have demonstrated anti-inflammatory properties. researchgate.netguidechem.com |

Advanced Computational Approaches in Drug Discovery and Material Design

Computational chemistry offers powerful tools to accelerate the drug discovery process and predict the properties of new materials. frontiersin.org Applying these methods to this compound is a critical future step. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict how the compound might bind to specific protein targets, identify potential off-target effects, and guide the design of more potent analogs. frontiersin.orgresearchgate.net

For example, a computational strategy could involve docking this compound against the crystal structures of known drug targets for cancer or infectious diseases. frontiersin.org This can help prioritize which biological assays are most likely to yield positive results. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can assess the compound's drug-likeness early in the development process, saving time and resources. frontiersin.org

Overcoming Synthetic Difficulties and Scalability Issues

Future research must address the scalability of any synthetic route developed for this compound. researchgate.net This involves optimizing reaction conditions, replacing costly reagents with cheaper alternatives, and developing robust purification methods. tdcommons.org The demand for gram quantities of related benzofuran intermediates for research programs underscores the importance of developing efficient and scalable syntheses from the outset. nih.gov Process chemistry research will be essential to devise a manufacturing process that is not only economically viable but also safe and environmentally sustainable.

Integration of Multi-Omics Data in Activity Prediction

The advent of "omics" technologies (genomics, proteomics, transcriptomics, metabolomics) has revolutionized drug discovery by providing a systems-level view of how a compound affects cellular processes. astrazeneca.com A forward-looking research direction is to integrate multi-omics data to understand the comprehensive biological impact of this compound.

By treating cells or model organisms with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the pathways that are most affected. astrazeneca.com This approach can uncover novel mechanisms of action, identify biomarkers that predict response or resistance, and reveal potential toxicities that might not be apparent from traditional assays. frontiersin.orgastrazeneca.com Machine learning and AI can then be used to analyze these complex datasets to identify patterns and generate new hypotheses, ultimately facilitating the development of this compound into a precision medicine. frontiersin.orgastrazeneca.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxybenzofuran-2-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Functionalization of benzofuran precursors via nitrile introduction. For example, starting with hydroxy-substituted benzofurans and using cyanation agents (e.g., CuCN or KCN) under controlled pH and temperature .

-

Route 2 : Cyclization of ortho-hydroxy aromatic ketones with nitrile-containing reagents, as demonstrated in analogous benzofuran-carbonitrile syntheses .

-

Critical Variables :

-

Temperature : Higher temperatures (80–120°C) favor cyclization but may degrade sensitive intermediates.

-

Catalysts : Pd/C or Cu catalysts improve nitrile group introduction efficiency .

-

Yield Optimization : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates.

- Data Table : Example Reaction Conditions

| Starting Material | Reagents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Hydroxybenzofuran | CuCN, DMF | 100 | 65–70 | |

| 2-Hydroxyacetophenone | KCN, H2SO4 | 80 | 55–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

-

NMR :

-

¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with hydroxyl protons as broad singlets (δ 9–10 ppm) .

-

¹³C NMR : Carbonitrile carbon resonates at δ 115–120 ppm; benzofuran carbons show signals at δ 100–160 ppm .

-

IR : Strong absorption bands for -OH (3200–3600 cm⁻¹) and -CN (2200–2250 cm⁻¹) .

-

Mass Spectrometry : Molecular ion peak at m/z 189 (C₉H₅NO₂⁺) with fragmentation patterns indicating loss of -CN (Δ m/z 26) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

-

DFT Calculations : Optimize molecular geometry to identify electrophilic sites (e.g., carbon adjacent to nitrile) using Gaussian or ORCA .

-

Reactivity Predictions : Calculate Fukui indices to map nucleophilic/electrophilic regions. For example, the hydroxyl group may activate the benzofuran ring for electrophilic attack .

-